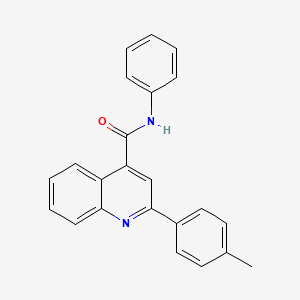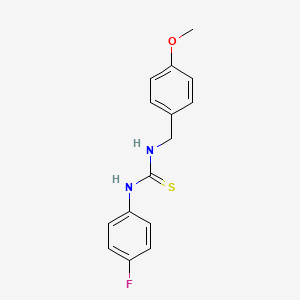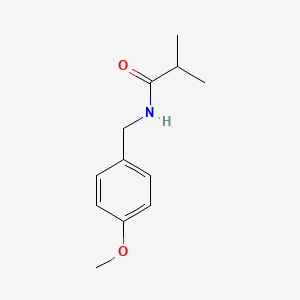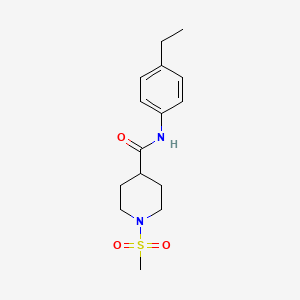![molecular formula C16H14N4O2S B5757062 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, also known as FMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMH is a hydrazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide involves the inhibition of the enzyme, N-methylhydrazinecarbothioamide, which is involved in the biosynthesis of thiamine in bacteria. This compound binds to the active site of the enzyme, preventing the enzyme from carrying out its normal function. This leads to a decrease in thiamine production in the bacteria, ultimately resulting in bacterial death. In cancer cells, this compound induces cell death by causing DNA damage and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on bacteria and cancer cells. In bacteria, this compound inhibits the biosynthesis of thiamine, leading to bacterial death. In cancer cells, this compound induces cell death by causing DNA damage and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects in animal models, making it a potential candidate for further research in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has several advantages and limitations for laboratory experiments. One of the primary advantages of this compound is its potent inhibitory effects on the enzyme, N-methylhydrazinecarbothioamide, making it a useful tool for studying enzyme inhibition. This compound also has significant cytotoxic effects on cancer cells, making it a potential candidate for further research in cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain laboratory experiments.
Orientations Futures
There are several future directions for research on 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for enzyme inhibition or cancer cell cytotoxicity. Another potential direction is the study of this compound in animal models of inflammatory diseases, to further explore its anti-inflammatory effects. Additionally, the potential use of this compound as a tool for studying thiamine biosynthesis in bacteria could lead to the development of new antibiotics targeting this pathway.
Méthodes De Synthèse
The synthesis of 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide involves the reaction of 2-furylcarbonyl chloride with 4-quinolinecarboxaldehyde in the presence of triethylamine to produce this compound. The reaction is carried out in anhydrous conditions and the product is purified by recrystallization.
Applications De Recherche Scientifique
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the study of enzyme inhibition. This compound is a potent inhibitor of the enzyme, N-methylhydrazinecarbothioamide, which is involved in the biosynthesis of thiamine in bacteria. This compound has also been studied for its potential use as an anticancer agent. Studies have shown that this compound has significant cytotoxic effects on cancer cells, making it a potential candidate for further research in cancer therapy.
Propriétés
IUPAC Name |
1-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-17-16(23)20-19-15(21)11-9-13(14-7-4-8-22-14)18-12-6-3-2-5-10(11)12/h2-9H,1H3,(H,19,21)(H2,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBARNKFVUFIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)

![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
